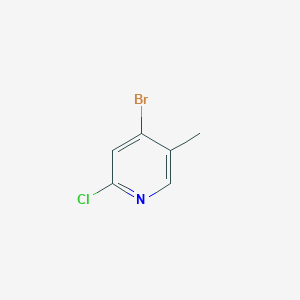
4-Bromo-2-chloro-5-methylpyridine
Vue d'ensemble
Description
4-Bromo-2-chloro-5-methylpyridine is a chemical compound with the molecular formula CHBrClN . It has an average mass of 206.468 Da and a monoisotopic mass of 204.929382 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4th position with a bromine atom, at the 2nd position with a chlorine atom, and at the 5th position with a methyl group .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 252.3±35.0 °C at 760 mmHg . The physical form of this compound can vary from white to yellow to orange solid or liquid .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
- Synthesis of Schiff Base Compounds : A study demonstrated the synthesis of a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, through condensation processes, highlighting the structural versatility of pyridine derivatives like 4-Bromo-2-chloro-5-methylpyridine (Wang et al., 2008).
Chemical Reaction Mechanisms
- Pressure and Temperature Effects on Cobalt(II) Halides : The study of pressure and temperature effects on cobalt(II) halides in solutions containing 4-Bromo-2-chloro-5-methylpyridine analogs (such as 4-methylpyridine) reveals insights into octahedral-tetrahedral equilibria, important for understanding complex chemical reactions (Kojima, 1988).
Development of Novel Pyridine Derivatives
- Suzuki Cross-Coupling Reaction : The Suzuki cross-coupling reaction using pyridine derivatives (related to 4-Bromo-2-chloro-5-methylpyridine) led to the development of novel compounds. This research emphasizes the potential of these compounds in various applications including biological activities (Ahmad et al., 2017).
Thermal Analyses and Structural Studies
- Copper(II) and Oxido-vanadium(IV) Complexes : An exploration of copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol demonstrates the structural and thermal properties of such complexes, providing a deeper understanding of the physical and chemical characteristics of pyridine-based compounds (Takjoo et al., 2013).
Halogen Atom Migration
- Migration of Halogen Atoms in Halogeno-Derivatives : The migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, related to 4-Bromo-2-chloro-5-methylpyridine, provides insights into the reactivity and transformation capabilities of these compounds (Hertog & Schogt, 2010).
Medicinal Chemistry Applications
- Halogen-rich Intermediate for Synthesis : A study highlighted the use of a halogen-rich pyridine derivative, closely related to 4-Bromo-2-chloro-5-methylpyridine, as an intermediate for synthesizing pentasubstituted pyridines, demonstrating its potential in medicinal chemistry (Wu et al., 2022).
Safety And Hazards
4-Bromo-2-chloro-5-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is harmful if swallowed and causes serious eye damage . Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCCRKFZDLEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702237 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-methylpyridine | |
CAS RN |
867279-13-8 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




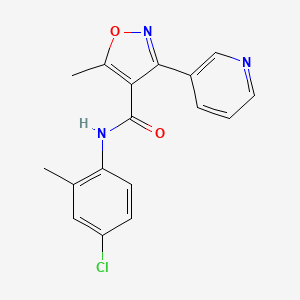
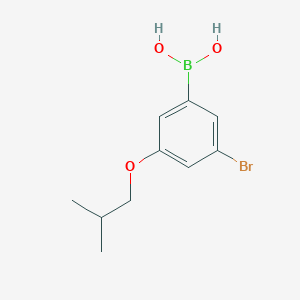
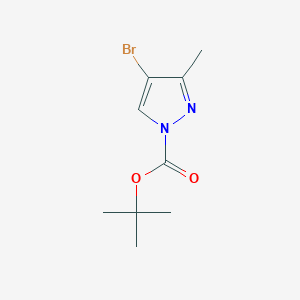



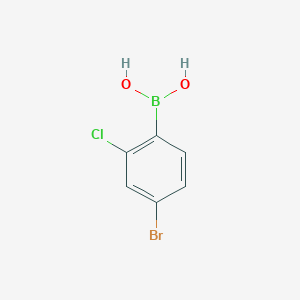
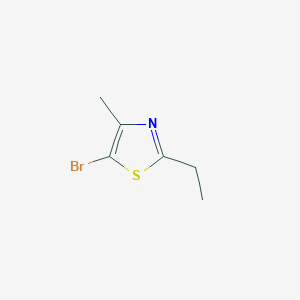
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
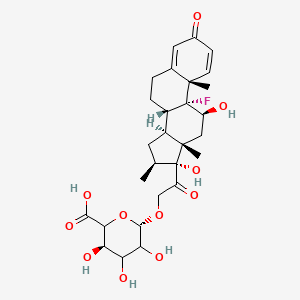
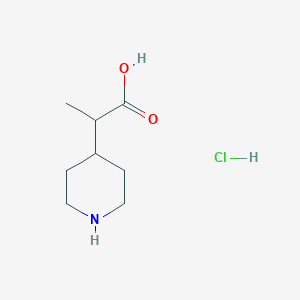
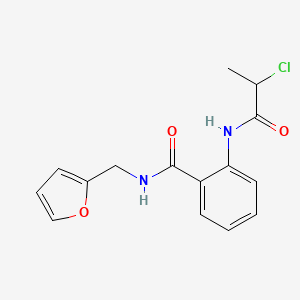
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)